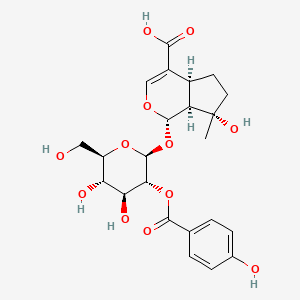
Negundoside
Overview
Description
Negundoside is a natural compound that is found in the leaves of Vitex negundo, also known as the Chinese chaste tree. It is a type of iridoid glycoside, which is a class of compounds known for their anti-inflammatory and antioxidant properties. This compound has been the subject of scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
1. Structural Analysis and Characterization
Negundoside, identified as 2′-p-hydroxybenzoyl mussaenosidic acid, has been extensively studied for its structure and properties. Sharma et al. (2014) determined its crystal structure using X-ray diffraction, revealing that it crystallizes in the monoclinic system with specific unit cell parameters. This detailed structural analysis is crucial for understanding the compound's chemical behavior and potential applications in scientific research (Sharma et al., 2014).
2. Bioactive Compound in Vitex Negundo
This compound is one of the primary bioactive compounds in Vitex negundo, a plant widely used in traditional medicine. Research by Dutta et al. (1983) and Tiwari et al. (2012) highlights its importance in the plant's medicinal properties. This compound has been studied for its antioxidant activity, contributing to the therapeutic potential of Vitex negundo (Dutta et al., 1983), (Tiwari et al., 2012).
3. Quantitative Analysis Techniques
Several studies have focused on developing methods for the quantification of this compound in various preparations. Lokhande and Verma (2009, 2010) established methods using high-performance thin-layer chromatography and liquid chromatography, respectively. These techniques are essential for quality control and standardization of herbal preparations containing this compound (Lokhande & Verma, 2009), (Lokhande & Verma, 2010).
4. Hepatoprotective Effects
Research has demonstrated the hepatoprotective effects of this compound. Sharma et al. (2016) found that this compound, isolated from Vitex negundo, exhibits significant liver protective efficacy against toxins in rodent models. This suggests its potential application in developing treatments for liver ailments (Sharma et al., 2016).
5. Potential Antidepressant Properties
This compound has also been identified in studies focused on its potential antidepressant activities. Zhou et al. (2016) isolated this compound from Cyperus rotundus and found significant antidepressant activity in mice models, indicating its potential application in mental health research (Zhou et al., 2016).
Mechanism of Action
Target of Action
Negundoside, a bioactive compound isolated from the leaves of Vitex negundo, has been found to exhibit neuroprotective effects . The primary targets of this compound are the intricate pathological mechanisms involved in neurological complications, such as oxidative stress, inflammation, and apoptosis . It also targets cytochrome P450 2E1 (CYP2E1), a well-known hepatotoxin .
Mode of Action
This compound interacts with its targets by attenuating behavioral deficits and oxidative damage in an experimental model of global cerebral ischemia and reperfusion-induced brain injury . It has been found to alleviate behavioral and biochemical alterations to normal levels . In the context of hepatotoxicity, this compound exerts a protective effect on CYP2E1-dependent toxicity caused by carbon tetrachloride (CCl4) via inhibition of lipid peroxidation, followed by an improved intracellular calcium homeostasis and inhibition of Ca2±dependent proteases .
Biochemical Pathways
This compound affects several biochemical pathways. It perturbs many cancer-signaling pathways involving p-p38, p-ERK1/2, and p-JNK in LPS-elicited cells, N-terminal kinase (JNK), COX-1 pathways, MAPK, NF-κB, tumor necrosis factor α (TNF-α), Akt, mTOR, vascular endothelial growth factor, hypoxia-inducible factor (HIF-1α) .
Pharmacokinetics
It’s known that this compound can be administered intraperitoneally . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been found to alleviate the behavioral and biochemical alterations caused by global cerebral ischemia and reperfusion-induced brain injury . It also protects human liver cells against calcium-mediated toxicity induced by carbon tetrachloride .
Biochemical Analysis
Biochemical Properties
Negundoside plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit lipid peroxidation and maintain intracellular calcium homeostasis . It also interacts with cytochrome P450 enzymes, particularly CYP2E1, reducing oxidative stress by decreasing the generation of reactive oxygen species . Additionally, this compound modulates the activity of glutathione, a crucial antioxidant in cellular defense mechanisms .
Cellular Effects
This compound exerts profound effects on different cell types and cellular processes. In neuronal cells, it has been observed to protect against oxidative damage and apoptosis induced by cerebral ischemia-reperfusion injury . This compound also influences cell signaling pathways, such as the cAMP pathway, which plays a role in maintaining cellular homeostasis . Furthermore, it affects gene expression by modulating the activity of transcription factors involved in oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes involved in lipid peroxidation, thereby reducing oxidative damage . This compound also modulates the activity of calcium-dependent proteases, preventing calcium-mediated toxicity . Additionally, it influences gene expression by activating the cAMP pathway, which in turn regulates the activity of transcription factors involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. This compound has shown stability and sustained activity over time, maintaining its protective effects against oxidative stress and apoptosis in neuronal cells . Long-term studies have indicated that this compound can consistently reduce oxidative damage and improve cellular function in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant neuroprotective and antioxidant effects . At higher doses, it may cause adverse effects, including toxicity and disruption of cellular homeostasis . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various compounds . This compound also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress responses . Additionally, it influences the activity of cofactors such as glutathione, enhancing its antioxidant capacity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in regions with high oxidative stress, such as the brain, where it exerts its neuroprotective effects . The distribution of this compound is influenced by its interactions with transporters and binding proteins, which facilitate its localization to target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress responses . The targeting of this compound to these compartments is facilitated by post-translational modifications and specific targeting signals .
Properties
IUPAC Name |
(1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)9-32-21(15(12)23)35-22-18(17(27)16(26)14(8-24)33-22)34-20(30)10-2-4-11(25)5-3-10/h2-5,9,12,14-18,21-22,24-27,31H,6-8H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCSGMIUBXUYSE-KLZCBZFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82451-20-5 | |
| Record name | Negundoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082451205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEGUNDOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78XBW51XWI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action attributed to negundoside's hepatoprotective effects?
A1: this compound appears to exert its hepatoprotective effects primarily through its antioxidant activity. It achieves this by inhibiting lipid peroxidation and maintaining glutathione levels, both crucial for protecting cells from oxidative damage. []
Q2: How does this compound protect human liver cells from carbon tetrachloride (CCl4) toxicity?
A2: While not directly modulating cytochrome P450 2E1 (CYP2E1) activity, this compound reduces oxidative damage caused by CCl4. This is achieved by: * Lowering reactive oxygen species (ROS) generation * Decreasing lipid peroxidation * Regulating intracellular calcium levels * Maintaining glutathione homeostasis [, ]
Q3: Does this compound impact mitochondrial function during CCl4-induced toxicity?
A3: Yes, this compound has been shown to prevent the decrease in mitochondrial membrane potential (MMP), a key indicator of mitochondrial dysfunction, during CCl4 exposure in human liver cells. []
Q4: Does this compound influence apoptotic pathways in CCl4-treated liver cells?
A4: this compound demonstrates anti-apoptotic effects by inhibiting caspase activation and preventing DNA fragmentation in CCl4-treated human liver cells. []
Q5: What signaling pathways are potentially modulated by this compound in its hepatoprotective role?
A5: Research suggests this compound may exert its protective effects by:* Activating cyclic adenosine monophosphate (cAMP) synthesis* Inhibiting phospholipases, specifically cPLA2 []
Q6: Can this compound impact the development of liver fibrosis?
A6: Studies indicate that this compound can normalize the expression of pro-fibrogenic proteins like TGF-β1 and α-SMA, suggesting a potential role in preventing or reducing liver fibrosis. []
Q7: What is the molecular formula and weight of this compound?
A7: this compound has a molecular formula of C24H28O11 and a molecular weight of 492.46 g/mol. []
Q8: What spectroscopic techniques are used to characterize this compound?
A8: this compound is characterized using various spectroscopic techniques, including UV-Vis spectroscopy, IR spectroscopy, 1H-NMR, 13C-NMR, and Mass spectrometry. [, , ]
Q9: Has the crystal structure of this compound been determined?
A9: Yes, this compound crystallizes in the monoclinic crystal system with space group P21. Its crystal structure has been solved using single-crystal X-ray diffraction. []
Q10: What is known about the stability of this compound under different storage conditions?
A10: While specific studies on this compound stability are limited in the provided abstracts, researchers have investigated optimizing drying methods for Vitex negundo leaves to maximize this compound concentration. Microwave drying appears to minimize this compound degradation during the drying process. []
Q11: What analytical techniques are commonly used for the quantification of this compound?
A11: High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are frequently employed for both qualitative and quantitative analysis of this compound. These methods allow for separation, identification, and quantification of this compound in plant extracts and formulations. [, , , , , , ]
Q12: What detection methods are used in conjunction with HPLC for this compound analysis?
A12: UV detection and photodiode array (PDA) detectors are commonly used with HPLC for this compound analysis. These detectors offer sensitivity and selectivity for accurate quantification. [, , ]
Q13: Does this compound exhibit antibacterial activity?
A13: While not as potent as other compounds from Vitex species, some studies suggest this compound may possess moderate antibacterial activity, particularly against Staphylococcus aureus. [, ]
Q14: What is the traditional use of Vitex negundo, the plant source of this compound?
A14: Vitex negundo has a long history of use in traditional medicine systems like Ayurveda for various ailments, including pain, inflammation, liver disorders, and as a mosquito repellent. [, , , ]
Q15: Does this compound interact with P-glycoprotein (P-gp)?
A16: Yes, this compound has been shown to stimulate P-gp ATPase activity. This interaction could be relevant to its absorption, distribution, and potential drug interactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


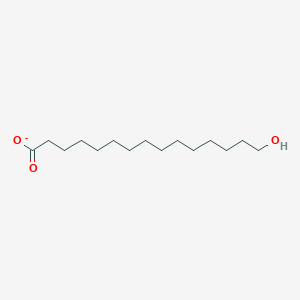
![N-cyclohexyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B1240635.png)
![7-[[(1R,4aS,6R,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]-1-benzopyran-2-one](/img/structure/B1240636.png)
![(4R)-4-[(5S,8S,9R,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1240637.png)
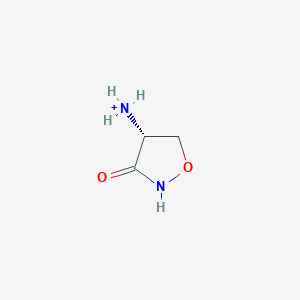
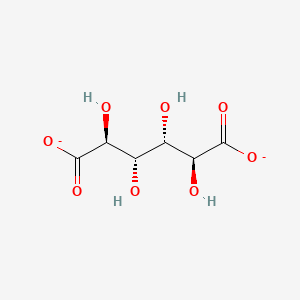
![(3aS,4S,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1240642.png)

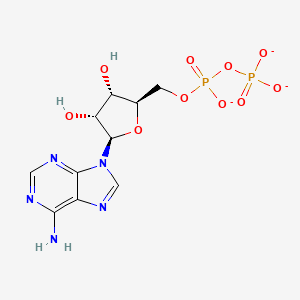
![(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B1240646.png)

![(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one](/img/structure/B1240652.png)


